molecular formula C14H16N2O4S B5833279 3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B5833279
M. Wt: 308.35 g/mol
InChI Key: JKXWSQABTZIYLH-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research applications. This class of compounds is of significant interest in medicinal chemistry due to its association with a wide spectrum of biological activities. Researchers are exploring sulfonamides for their potential as core structures in developing novel therapeutic agents . Specifically, benzenesulfonamide scaffolds are frequently investigated for their antimicrobial properties. Hybrid molecules incorporating sulfonamide moieties have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The mechanism of action for antimicrobial sulfonamides often involves the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway of microorganisms . Furthermore, certain sulfonamide derivatives have shown notable antibiofilm capabilities, which can be crucial for combating resilient, device-related infections . Beyond antimicrobial research, sulfonamide derivatives are also being studied in other areas, including anticancer research and as potential inhibitors for specific viral targets. Advanced computational techniques, such as molecular docking and dynamics simulations, are employed to understand the binding interactions and stability of these compounds with biological targets like protease enzymes . The structural features of this compound make it a valuable candidate for further investigation in these and other biochemical and pharmacological studies.

Properties

IUPAC Name

3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-10-11-5-7-15-8-6-11/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXWSQABTZIYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with pyridin-4-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Features

The compound contains a benzenesulfonamide moiety along with a pyridine ring and methoxy groups, which contribute to its chemical reactivity and biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives, including 3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. For instance, compounds with similar structures have shown significant activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study conducted on related sulfonamide compounds demonstrated that modifications in the structure could enhance antimicrobial efficacy. The compound exhibited effective Minimum Inhibitory Concentrations (MICs) against pathogens such as E. coli and C. albicans, indicating its potential use in treating infections caused by resistant strains .

CompoundMIC (µg/mL)Target Organism
3l7.812E. coli
3l31.125C. albicans
3c62.50E. coli

Anticancer Properties

Research has suggested that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in tumor growth.

Case Study: Anticancer Activity

In a study focusing on the design of small-molecule inhibitors targeting the HIF-1 signaling pathway, compounds similar to this compound showed promising results in reducing tumor cell viability . This suggests that such compounds could be developed into effective anticancer agents.

Biological Mechanisms

The mechanism of action for compounds like this compound often involves interaction with specific proteins or pathways within cells.

Mechanism Insights

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Binding : It may bind to receptors that regulate cell growth and proliferation.

Table: Comparison of Antimicrobial Efficacy

CompoundStructure TypeMIC (µg/mL)Activity
This compoundSulfonamide Derivative7.812High
N-(4-bromophenyl)sulfamoyl(2-chloro-8-methylquinolin-3-yl)methyl phosphonateQuinoline Derivative0.125Very High
Quinoline-benzodioxole DerivativeBenzodioxole Compound3.125High

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituents attached to the sulfonamide nitrogen and aromatic rings. Key analogs and their features are summarized below:

Compound Name / ID Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Reference
Ro-61-8048 N-[4-(3-nitrophenyl)thiazol-2-yl] C17H14N4O6S2 434.45 KMO inhibitor (IC50 = 37 nM)
Compound 12 (Silodosin analog) N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl C24H31F3N2O6S 532.57 α1-adrenoceptor antagonist (purity 98%)
Compound 5a (HIF-1 inhibitor) N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(2-morpholinoethyl) C26H35N2O6S 503.51 HIF-1 pathway inhibition; poor water solubility (<15 µg/mL)
Compound 5b (HIF-1 analog) N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(3-morpholinopropyl) C27H37N3O6S 532.66 Enhanced lipophilicity vs. 5a
N-(pyridin-2-yl)benzenesulfonamide Pyridin-2-yl (vs. pyridin-4-ylmethyl) C12H11N3O2S 261.30 Anticancer activity (SAR study)
Key Observations:
  • Substituent Position Matters : Pyridine isomerism (e.g., pyridin-4-yl vs. pyridin-2-yl) significantly alters receptor binding. For example, pyridin-2-yl derivatives show anticancer activity, while pyridin-4-ylmethyl groups may enhance CNS penetration .
  • Lipophilicity and Solubility : Chromene-based analogs (e.g., Compound 5a) exhibit poor water solubility (<15 µg/mL), necessitating formulation optimization . Trifluoroethoxy groups (Compound 12) improve metabolic stability but increase molecular weight .
  • Enzyme Inhibition : The thiazole-containing Ro-61-8048 demonstrates high KMO affinity (IC50 = 37 nM), attributed to the 3-nitrophenyl-thiazole motif .

Pharmacological Activity

Kynurenine 3-Monooxygenase (KMO) Inhibition
  • Ro-61-8048 : Elevates CNS kynurenic acid by blocking KMO, reducing neurotoxic metabolites (3-HK, QUIN). Used in Parkinson’s and Huntington’s disease models .
  • Comparison : Pyridin-4-ylmethyl sulfonamides may lack the thiazole ring critical for KMO inhibition, suggesting divergent therapeutic applications.
HIF-1 Pathway Inhibition
  • Compound 5a/5b : The 3,4-dimethoxybenzenesulfonyl group is critical for HIF-1 inhibition. Propan-2-amine substituents (Region 2) enhance transcriptional repression .
Anticancer Activity
  • N-(pyridin-2-yl)benzenesulfonamides: Exhibit activity via unknown mechanisms, possibly involving kinase inhibition or apoptosis induction .

Biological Activity

3,4-Dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a sulfonamide group attached to a benzene ring with methoxy substituents and a pyridine moiety. Its structure can be represented as follows:

C13H15NO4S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_4\text{S}

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values are crucial for evaluating their efficacy against various pathogens.

CompoundMIC (mg/mL)MBC (mg/mL)
This compoundTBDTBD
Ampicillin0.10 ± 0.000.15 ± 0.00

In studies, compounds similar to this sulfonamide have shown activity against resistant strains such as methicillin-resistant Staphylococcus aureus and E. coli .

Anticancer Properties

The compound's mechanism of action may involve the inhibition of specific kinases and enzymes involved in cancer cell proliferation. For instance, research suggests that similar compounds act as inhibitors of IKK2, which is implicated in the NF-kB signaling pathway related to cancer progression .

The biological effects of this compound likely arise from its ability to interact with molecular targets such as enzymes and receptors. The presence of the methoxy groups may enhance its binding affinity and selectivity towards specific targets.

  • Enzyme Inhibition: The compound may inhibit enzymes that are critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation: It could modulate receptor activity involved in inflammatory responses or cancer cell survival pathways.

Case Studies

A recent study focused on the synthesis and evaluation of various benzenesulfonamide derivatives for their antimicrobial activity. Among these, compounds with similar structural features to this compound demonstrated promising results against E. coli and S. aureus, indicating potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Q. What experimental approaches are used to assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Hydrolysis : Incubate in buffers (pH 1–9) and quantify degradation products via HPLC-UV .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using mass spectrometry .

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